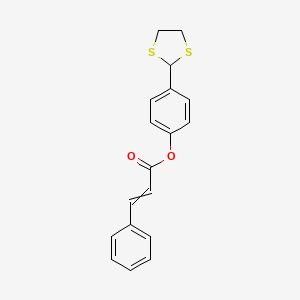

![molecular formula C7H11ClO3 B1352073 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-24-2](/img/structure/B1352073.png)

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

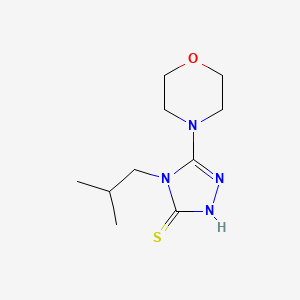

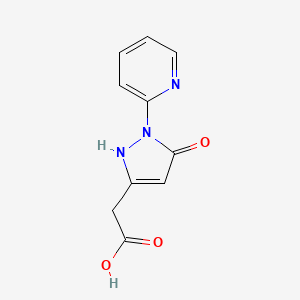

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, or CM-MTO, is an organic compound with a cyclic structure and a molecular formula of C7H13ClO3. It is a colorless, odorless, and crystalline solid at room temperature and is soluble in water and many organic solvents. CM-MTO is a versatile organic compound and has been used in the synthesis of a variety of products, including pharmaceuticals, flavorings, and fragrances. It has also been used in the preparation of polymers, surfactants, and other materials. Additionally, CM-MTO is an important intermediate in the production of some drugs, such as the anti-inflammatory drug naproxen.

Scientific Research Applications

Toxicological Properties and Hazards

The toxicity of compounds structurally related to 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, including various substituents at the 1-position, has been investigated. These compounds exhibit convulsive seizures and death in mice at low intraperitoneal dosages, potentially due to central nervous system stimulation, highlighting the hazards associated with certain intermediates in organic synthesis and the combustion products of some flame retardants (Casida et al., 1976).

Synthetic Applications

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane and its derivatives have been applied in the synthesis of alkylcobaloximes containing ester and carboxy groups, demonstrating the compound's utility in masking the carboxy group during complex synthesis processes (Atkins et al., 1980).

Radioligand Development

Research has explored the selective catalytic reduction with tritium of derivatives of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane for the synthesis of GABAA receptor radioligands. This method offers a pathway to produce radioligands with high specific activity for studying GABA-gated chloride channels (Palmer & Casida, 1991).

Polymer Science

The compound's derivatives have been investigated for their ability to undergo anionic polymerization, leading to well-defined polymers. Such studies shed light on the potential of these compounds in the synthesis of novel polymeric materials with specific properties (Ishizone et al., 1999).

Mechanism of Action

Target of Action

It’s known that this compound is a fluorinating reagent , which suggests that its targets could be various organic compounds that undergo fluorination reactions.

Mode of Action

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane acts as an electrophilic fluorinating reagent . It interacts with its targets by replacing a hydrogen atom with a fluorine atom, a process known as fluorination. This results in the formation of a carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, dmso, methanol, and water could influence its bioavailability.

Result of Action

The result of the action of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is the fluorination of target molecules . This can lead to significant changes in the target molecules’ properties, such as increased stability and altered reactivity, which can have various molecular and cellular effects depending on the nature of the target molecules.

Action Environment

The action, efficacy, and stability of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , which means that its stability and reactivity can be affected by humidity levels. Additionally, the compound’s solubility in various solvents suggests that the choice of solvent can influence its action and efficacy.

properties

IUPAC Name |

1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-6-3-9-7(2-8,10-4-6)11-5-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWHULPMMGXKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COC(OC1)(OC2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208755 |

Source

|

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |

CAS RN |

60028-24-2 |

Source

|

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060028242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)